Tigloyl Chloride: A Comprehensive Technical Guide for the Modern Researcher
Tigloyl Chloride: A Comprehensive Technical Guide for the Modern Researcher
Foreword: Beyond the Reagent Shelf – Understanding Tigloyl Chloride's Role in Advancing Chemical Synthesis
In the landscape of modern organic chemistry and drug development, the utility of a reagent is defined not just by its reactivity, but by the precision and control it offers the discerning scientist. Tigloyl chloride, a seemingly straightforward acyl chloride, is a prime example of a molecule whose value extends far beyond its catalog entry. This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile building block. We will move beyond a simple recitation of properties to explore the causality behind its reactivity, the nuances of its handling, and its strategic application in the synthesis of complex molecules, including cutting-edge pharmaceuticals.
Core Physicochemical & Structural Characteristics
Tigloyl chloride, systematically named (2E)-2-methylbut-2-enoyl chloride, is a colorless to pale yellow liquid possessing a pungent odor characteristic of acyl chlorides. Its utility as a reagent is fundamentally dictated by its molecular structure and resultant physical properties.
Structural and Molecular Data
The defining feature of tigloyl chloride is the α,β-unsaturated carbonyl system, which plays a crucial role in its reactivity profile. The electron-withdrawing nature of the carbonyl group and the chlorine atom polarizes the molecule, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Caption: 2D Structure of Tigloyl Chloride.
Tabulated Physicochemical Data
For ease of reference and comparison, the key physicochemical properties of Tigloyl chloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 35660-94-7 | |
| Molecular Formula | C₅H₇ClO | |
| Molecular Weight | 118.56 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 145 °C | |
| Density | 1.08 g/cm³ at 20°C | |
| Refractive Index (n20/D) | 1.47 | |
| Flash Point | 44 °C | |
| Purity | >98.0% (GC) |
Synthesis and Manufacturing
The most common and industrially viable method for the synthesis of Tigloyl chloride is the reaction of its parent carboxylic acid, tiglic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[1]
Caption: Synthesis of Tigloyl Chloride from Tiglic Acid.
Detailed Experimental Protocol: Synthesis of Tigloyl Chloride
This protocol is a representative procedure for the laboratory-scale synthesis of Tigloyl chloride.
Materials:
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Tiglic acid
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Thionyl chloride (SOCl₂)
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Dry toluene (optional, as solvent)
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Round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ fumes)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a fume hood, charge a dry round-bottom flask with tiglic acid.
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Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room temperature with stirring. The reaction is often performed neat or in an inert solvent like dry toluene.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the solid tiglic acid.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature.
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Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Tigloyl chloride can be further purified by fractional distillation to yield the pure product.[1]
Reactivity and Mechanistic Insights
The reactivity of Tigloyl chloride is dominated by the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Reaction with Nucleophiles
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Hydrolysis: Reacts vigorously with water to hydrolyze back to tiglic acid and hydrogen chloride. This underscores the importance of handling Tigloyl chloride under anhydrous conditions.
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Alcohols: Reacts with alcohols to form the corresponding tiglate esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2]
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Amines: Reacts with primary and secondary amines to yield N-substituted tiglic amides.[1] Due to the basicity of amines, two equivalents are typically used: one as the nucleophile and the other to sequester the HCl formed.
Caption: Role of Tigloyl Chloride in Tigilanol Tiglate Synthesis.
Synthesis of Tropane Alkaloids
Tigloyl chloride is also utilized in the synthesis of modified tropane alkaloids. For instance, it has been used to prepare tigloyl norpseudotropine, a precursor for studying the biosynthesis of various tropane alkaloids. [3]This highlights its role in the preparation of key intermediates for both synthetic and biosynthetic studies.
Safe Handling, Storage, and Disposal
The high reactivity of Tigloyl chloride necessitates stringent safety protocols in its handling and storage.
Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles and a face shield are mandatory.
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Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).
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Skin and Body Protection: A lab coat and appropriate protective clothing are essential. All operations should be conducted in a well-ventilated fume hood.
Storage
Tigloyl chloride is sensitive to moisture, light, and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.
Quenching and Disposal
Accidental spills or excess reagent must be quenched carefully.
Recommended Quenching Protocol:
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Preparation: In a fume hood, prepare a container with a suitable quenching agent such as a dilute solution of sodium bicarbonate or a mixture of ice and a miscible alcohol like isopropanol.
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Slow Addition: Slowly and cautiously add the Tigloyl chloride to the quenching solution with stirring. The reaction is exothermic and will release HCl gas, so adequate ventilation is crucial.
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Neutralization: After the initial reaction has subsided, check the pH of the solution and neutralize with additional base if necessary.
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Disposal: The neutralized aqueous solution can then be disposed of in accordance with local regulations for chemical waste.
Conclusion
Tigloyl chloride is a valuable and versatile reagent in organic synthesis, with demonstrated applications in the development of complex pharmaceuticals like Tigilanol tiglate. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in a research setting. This guide provides a comprehensive overview to empower researchers to confidently incorporate Tigloyl chloride into their synthetic strategies.
References
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Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids. PMC - PubMed Central. (2022-07-02). Available at: [Link]
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converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
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Synthesis and preclinical evaluation of tigilanol tiglate analogs as latency-reversing agents for the eradication of HIV. PubMed. (2025-01-24). Available at: [Link]
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Tigilanol tiglate. Wikipedia. Available at: [Link]
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1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... ResearchGate. Available at: [Link]
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Acyl chloride synthesis. Organic Chemistry Portal. Available at: [Link]
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Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry. (2022-10-03). Available at: [Link]
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4 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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19.2 PREPARATION OF ACYL CHLORIDES. ResearchGate. Available at: [Link]
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Reaction Of Alcohols With Thionyl Chloride - Alcohols, Phenols and Ethers - Chemistry Class 12. YouTube. (2019-07-25). Available at: [Link]
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Breakthrough in the production of an acclaimed cancer-treating drug achieved by Stanford researchers. EurekAlert!. (2022-10-03). Available at: [Link]
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Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH. Available at: [Link]
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Acid to Acid Chloride. Common Conditions. Available at: [Link]
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13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry. Available at: [Link]
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Thionyl chloride. the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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